molecular formula C23H18N2O2 B12901154 N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide CAS No. 83959-79-9

N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide

Cat. No.: B12901154
CAS No.: 83959-79-9
M. Wt: 354.4 g/mol
InChI Key: URBAZCIUPACWNS-UHFFFAOYSA-N
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Description

N-(3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)phenyl)acetamide is an organic compound with the molecular formula C22H18N2O2. This compound features a biphenyl group attached to an oxazole ring, which is further connected to a phenylacetamide moiety. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)phenyl)acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as amino alcohols and carboxylic acids under dehydrating conditions.

    Attachment of the Biphenyl Group: The biphenyl group is introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated oxazole.

    Formation of the Phenylacetamide Moiety: The final step involves the acylation of the oxazole derivative with phenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

N-(3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of N-(3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the binding affinity to enzymes or receptors. The biphenyl group provides hydrophobic interactions, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1’-Biphenyl)-2-ylacetamide: Similar structure but lacks the oxazole ring.

    N-(2-(1,3-oxazol-2-yl)phenyl)benzamide: Contains an oxazole ring but different substitution pattern.

    N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide: Contains a trifluoromethyl group and a chloroacetamide moiety.

Uniqueness

N-(3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)phenyl)acetamide is unique due to the combination of its biphenyl, oxazole, and phenylacetamide groups. This unique structure allows it to participate in diverse chemical reactions and exhibit a wide range of biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

83959-79-9

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

N-[3-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]phenyl]acetamide

InChI

InChI=1S/C23H18N2O2/c1-16(26)25-21-9-5-8-20(14-21)23-24-15-22(27-23)19-12-10-18(11-13-19)17-6-3-2-4-7-17/h2-15H,1H3,(H,25,26)

InChI Key

URBAZCIUPACWNS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NC=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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